![molecular formula C17H18O2 B12300051 Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)
Ethyl 2-([11'-biphenyl]-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-([11’-biphenyl]-4-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a biphenyl group, which consists of two connected benzene rings, making it a unique and interesting molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-([11’-biphenyl]-4-yl)propanoate can be synthesized through the esterification of 2-([11’-biphenyl]-4-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-([11’-biphenyl]-4-yl)propanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and conversion efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-([11’-biphenyl]-4-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Hydrolysis: 2-([11’-biphenyl]-4-yl)propanoic acid and ethanol.
Reduction: 2-([11’-biphenyl]-4-yl)propanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 2-([11’-biphenyl]-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of ethyl 2-([11’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid, which may interact with various biological pathways.
類似化合物との比較
Ethyl 2-([11’-biphenyl]-4-yl)propanoate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Methyl benzoate: An ester with a pleasant smell, used in perfumes and flavorings.
Ethyl propanoate: Another ester with a fruity odor, used in the food industry.
The uniqueness of ethyl 2-([11’-biphenyl]-4-yl)propanoate lies in its biphenyl group, which imparts distinct chemical and physical properties compared to simpler esters.
特性
分子式 |
C17H18O2 |
|---|---|
分子量 |
254.32 g/mol |
IUPAC名 |
ethyl 2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C17H18O2/c1-3-19-17(18)13(2)14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
InChIキー |
FNPDYHZIKDFYDA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B12299978.png)
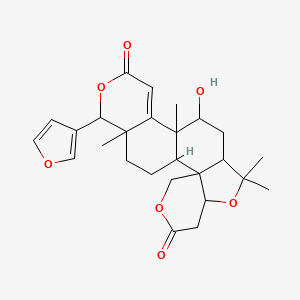

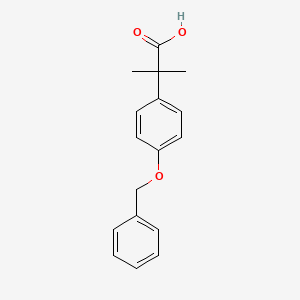
![[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12300016.png)
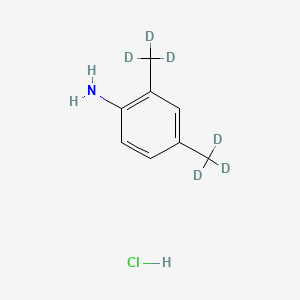
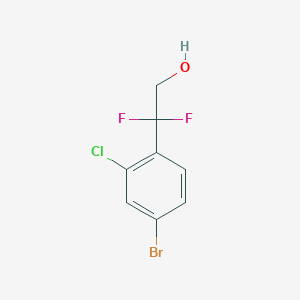
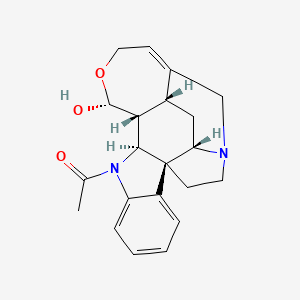

![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)


![7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol](/img/structure/B12300043.png)

